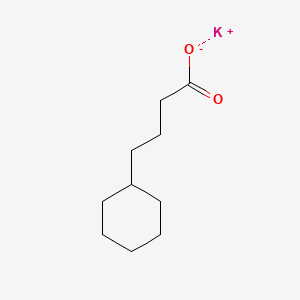
Potassium cyclohexanebutyrate
Overview
Description
Potassium cyclohexanebutyrate (CAS Number: 62638-03-3) is an organic compound with the molecular formula C10H17KO2 . It is also known as cyclohexanebutyric acid potassium salt or potassium 4-cyclohexylbutyrate . This colorless solid demonstrates insolubility in water but readily dissolves in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a butyric acid group, with a potassium ion replacing a hydrogen atom. The chemical formula is C6H11(CH2)3CO2K .
Chemical Reactions Analysis
This compound acts as an anion-exchange resin, binding to anions in solution and facilitating their exchange with other anions. This property finds applications in scientific research, including chromatography, enzyme inhibition, and enzyme stabilization .
Physical And Chemical Properties Analysis
Scientific Research Applications
Effects on Metal Determination in Petroleum
- Impact on Vanadium Determination : Potassium added as cyclohexanebutyrate impacts the absorbance of vanadium in organic solutions, indicating its influence on metal analysis in petroleum samples (Lang, Šebor, Weisser, & Sychra, 1977).
Influence on Adsorption and Desorption Behavior
- Cyclohexane and Benzene on Nickel Surfaces : Studies have examined how potassium affects the adsorption and desorption of cyclohexane and benzene on nickel surfaces, revealing significant changes in growth modes and bonding interactions (Zebisch, Huber, & Steinrück, 1991).
Potassium Extraction from Brines
- Extraction Using Cyanex and Crown Ethers : The use of Cyanex and crown ethers for potassium extraction from concentrated chloride solutions demonstrates the relevance of cyclohexane-based compounds in resource extraction processes (Belfer, Binman, Lati, & Zolotov, 1991).
Agricultural Applications
- Role in Agriculture : Research has highlighted the need for further understanding of potassium in agriculture, including the role of cyclohexane-based compounds, in improving crop quality and stress resistance (Römheld & Kirkby, 2010).
Potassium-Selective Electrodes
- Potassium-selective Electrode Development : The development of potassium-selective electrodes using cyclohexane derivatives highlights their importance in analytical chemistry (Kimura, Ishikawa, Tamura, & Shono, 1983).
Radiation-Induced Degradation Studies
- Degradation Under Gamma Ray Irradiation : Cyclohexanebutyric acid's degradation under gamma ray irradiation provides insights into the radiation-induced breakdown processes of cyclohexane derivatives (Jia, He, Ling, Hei, Shan, Zhang, & Li, 2015).
Mechanism of Action
Target of Action
Potassium cyclohexanebutyrate primarily targets anions in solution . It acts as an anion-exchange resin , which means it has the ability to exchange its anions with other anions present in the solution .
Mode of Action
The compound interacts with its targets (anions) by binding to them and facilitating their exchange with other anions . This interaction results in a change in the composition of the solution, with the compound’s anions being replaced by the anions it binds to .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound For instance, the pH of the solution can affect the compound’s ability to bind to anions Additionally, temperature and ionic strength may also play a role in modulating its activity.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Potassium cyclohexanebutyrate plays a significant role in biochemical reactions, particularly in organic systems. It acts as a potassium standard salt, enhancing solubility and stability in various reactions . The compound interacts with enzymes, proteins, and other biomolecules, facilitating their functions. For instance, it can act as an anion-exchange resin, binding to anions in solution and facilitating their exchange with other anions . This interaction is crucial in chromatography, enzyme inhibition, and enzyme stabilization processes.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with potassium channels can modulate cellular activities, impacting processes such as muscle contraction, nerve impulse transmission, and cellular homeostasis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to act as an anion-exchange resin allows it to bind to specific anions, facilitating their exchange and influencing biochemical pathways . This mechanism is essential in processes such as enzyme inhibition, where this compound can modulate enzyme activity by altering the availability of specific anions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperatures, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic activities. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where specific dosages lead to significant changes in cellular functions and overall health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression. The compound’s role in anion exchange is particularly important in metabolic pathways, where it can alter the availability of specific metabolites and impact overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical functions, as they determine the compound’s availability and activity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions, as it ensures that this compound is available where it is needed most within the cell.
properties
IUPAC Name |
potassium;4-cyclohexylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.K/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYNWSSEILNGLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2069604 | |
| Record name | Cyclohexanebutanoic acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62638-03-3 | |
| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanebutanoic acid, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclohexanebutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)




![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)






